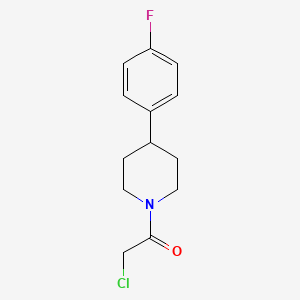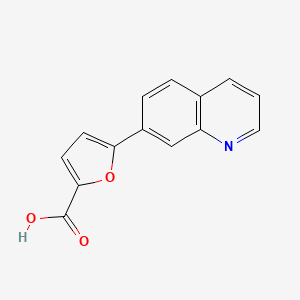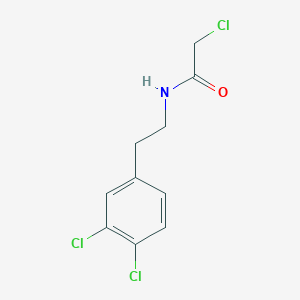
2-Chloro-1-(4-(4-fluorophenyl)piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(4-(4-fluorophenyl)piperidin-1-yl)ethanone is a chemical compound that is commonly referred to as CFPE. It is a synthetic compound that has been used in scientific research for its potential therapeutic properties. CFPE is a highly potent compound that has been shown to have a wide range of effects on the body, including both biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of CFPE is not fully understood, but it is believed to act by modulating the activity of certain neurotransmitters in the brain. CFPE has been shown to bind to the sigma-1 receptor, which is involved in the regulation of various physiological processes. CFPE has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
CFPE has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. CFPE has also been shown to inhibit the growth of tumor cells in vitro and in vivo. In addition, CFPE has been shown to have potential therapeutic effects on neurological disorders such as Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CFPE in lab experiments is its high potency. CFPE is a highly potent compound that can be used at low concentrations, which can help reduce the cost of experiments. However, one of the limitations of using CFPE in lab experiments is its toxicity. CFPE has been shown to be toxic to certain cell types, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on CFPE. One area of research is the development of more potent and selective sigma-1 receptor ligands. Another area of research is the investigation of the potential therapeutic effects of CFPE on neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to investigate the potential use of CFPE as an anti-tumor agent.
Méthodes De Synthèse
The synthesis of CFPE involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of piperidine with 4-fluorobenzaldehyde in the presence of a catalyst to form 4-(4-fluorophenyl)piperidine. This intermediate is then reacted with 2-chloroacetyl chloride in the presence of a base to form CFPE. The final product is purified by recrystallization to obtain a high purity compound.
Applications De Recherche Scientifique
CFPE has been used in scientific research for its potential therapeutic properties. It has been shown to have a wide range of effects on the body, including both biochemical and physiological effects. CFPE has been studied for its potential use as an analgesic, anti-inflammatory, and anti-tumor agent. It has also been shown to have potential therapeutic effects on neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
2-chloro-1-[4-(4-fluorophenyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO/c14-9-13(17)16-7-5-11(6-8-16)10-1-3-12(15)4-2-10/h1-4,11H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKAMYJSDWOSHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=C(C=C2)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(4-Methoxy-3-methylphenyl)pyrazol-1-yl]acetic acid](/img/structure/B7628130.png)
![2-[[5-(4-Fluorophenyl)furan-2-carbonyl]amino]acetic acid](/img/structure/B7628131.png)
![3-[(5-Fluoro-2-oxopyridin-1-yl)methyl]benzonitrile](/img/structure/B7628133.png)



![N-(furan-2-ylmethyl)-2-[[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]benzamide](/img/structure/B7628169.png)
![2-chloro-N-[(2-methoxy-5-methylphenyl)methyl]acetamide](/img/structure/B7628185.png)
![2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]acetamide](/img/structure/B7628206.png)

![2-[[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-(2-methylfuran-3-yl)-1,3,4-oxadiazole](/img/structure/B7628214.png)
